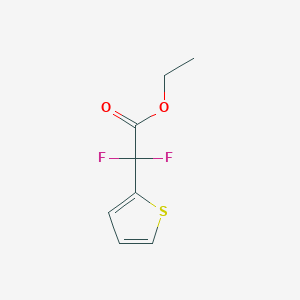
N-(2-Chlorphenyl)-4,6-bis(trifluormethyl)pyridin-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide is a compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties and have found applications in various fields, including agrochemicals and pharmaceuticals . The presence of trifluoromethyl groups in the compound imparts unique physicochemical properties, making it a valuable intermediate in the synthesis of various active ingredients .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals . In biology, it has been studied for its potential use in developing new drugs and therapeutic agents . In medicine, it is being explored for its potential to treat various diseases and disorders . Additionally, it has applications in the industry, particularly in the development of new materials and catalysts .
Wirkmechanismus
Target of Action
The primary targets of N-(2-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide It is known that trifluoromethylpyridines, a key structural motif in this compound, are widely used in the agrochemical and pharmaceutical industries . They are primarily used for the protection of crops from pests .
Mode of Action
The specific mode of action of N-(2-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide The biological activities of trifluoromethylpyridine (tfmp) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
The specific biochemical pathways affected by N-(2-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide It is known that tfmp derivatives have a significant impact on the biological activities and physical properties of compounds .
Result of Action
The molecular and cellular effects of the action of N-(2-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide It is known that tfmp derivatives have a significant impact on the biological activities and physical properties of compounds .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(2-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide It is known that the development of fluorinated organic chemicals, including tfmp derivatives, is becoming an increasingly important research topic .
Vorbereitungsmethoden
The synthesis of N-(2-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide can be achieved through several methods. One common approach involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of the pyridine ring from a trifluoromethyl-containing building block . Industrial production methods often involve the direct introduction of a trifluoromethyl group using a trifluoromethyl active species .
Analyse Chemischer Reaktionen
N-(2-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines .
Vergleich Mit ähnlichen Verbindungen
N-(2-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide can be compared with other similar compounds, such as fluazifop-butyl and other trifluoromethylpyridine derivatives . These compounds share similar structural motifs but differ in their specific chemical properties and applications. For instance, fluazifop-butyl is primarily used as an herbicide, while N-(2-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide has broader applications in pharmaceuticals and agrochemicals .
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF6N2O/c15-8-3-1-2-4-9(8)23-12(24)10-5-7(13(16,17)18)6-11(22-10)14(19,20)21/h1-6H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBRQLLZCJLIMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Iodo-3-(3-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2575770.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2575771.png)



![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2575781.png)

![tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]carbamate](/img/structure/B2575783.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2575784.png)
![5-Methyl-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2575785.png)

![2-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2,2-dimethylpropanoate](/img/structure/B2575789.png)
![methyl 2-{[4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2575791.png)

